3-sal-cyclosal-d4TMP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N2O9P |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
1-[(2R,5S)-5-[[8-[2-hydroxy-3-(hydroxymethyl)phenyl]-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N2O9P/c1-14-10-26(24(30)25-23(14)29)20-9-8-17(34-20)13-33-36(31)32-12-16-5-3-7-19(22(16)35-36)18-6-2-4-15(11-27)21(18)28/h2-10,17,20,27-28H,11-13H2,1H3,(H,25,29,30)/t17-,20+,36?/m0/s1 |
InChI Key |
ONCMROQDJNEQJX-AVINKISOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Sal Cyclosal D4tmp
Historical Context of CycloSal-d4TMP Synthesis
The development of 3-Sal-CycloSal-d4TMP is rooted in the broader cycloSal (cycloSaligenyl) pronucleotide approach, a strategy designed to bypass the often inefficient intracellular phosphorylation of nucleoside analogs. uni-hamburg.denih.gov Nucleoside analogs require conversion to their mono-, di-, and triphosphate forms to exert their therapeutic effect, a process reliant on host cell kinases that can be slow or altogether absent for certain analogs. uni-hamburg.de The cycloSal technology circumvents this by delivering the nucleoside monophosphate directly into the cell. nih.gov This is achieved by masking the phosphate (B84403) group with a lipophilic salicyl alcohol moiety, creating a neutral phosphate triester that can readily cross the cell membrane. uni-hamburg.deuni-hamburg.de
The core principle of the cycloSal approach is a chemically driven hydrolysis mechanism that selectively releases the nucleotide within the cell. uni-hamburg.deacs.org Early research in this area laid the groundwork for applying this concept to various nucleoside analogs, including d4T, to enhance their biological activity. researchgate.netnih.gov The synthesis of cycloSal-d4TMP derivatives marked a significant step forward, demonstrating the potential to overcome resistance and improve the therapeutic index of the parent nucleoside. nih.gov
Development of Key Precursors for this compound Derivatization
The synthesis of this compound relies on two primary precursors: the nucleoside analog 2',3'-didehydro-2',3'-dideoxythymidine (d4T) and substituted salicyl alcohols (saligenin derivatives). The derivatization of the salicyl alcohol moiety, specifically at the 3-position, is crucial for modulating the physicochemical properties and hydrolysis kinetics of the final pronucleotide.
The general synthetic pathway involves the preparation of a reactive cyclic chlorophosphite agent from the corresponding substituted salicyl alcohol. researchgate.net This intermediate is then coupled with d4T. The choice of substituent on the salicyl ring significantly influences the electronic properties of the cycloSal moiety, which in turn affects the rate of hydrolysis and the selective release of d4TMP. acs.org Researchers have explored a range of substituents to fine-tune these properties, leading to the development of various cycloSal-d4TMP derivatives.
Phosphorylation Chemistry Approaches: Phosphorus(III) and Phosphorus(V) Routes to this compound
The formation of the phosphate triester linkage in this compound can be achieved through both Phosphorus(III) (P(III)) and Phosphorus(V) (P(V)) chemistry.
The Phosphorus(III) route is a commonly employed and efficient method. acs.orgacs.org This approach typically involves reacting the substituted salicyl alcohol with a P(III) reagent, such as phosphorus trichloride (PCl₃), to form a cyclic chlorophosphite intermediate. researchgate.netresearchgate.net This reactive intermediate is then coupled with d4T in the presence of a base, followed by an oxidation step (e.g., with tert-butyl hydroperoxide, TBHP) to yield the final P(V) phosphate triester. researchgate.netresearchgate.net This method generally provides good yields of the desired product. acs.org
Alternatively, a Phosphorus(V) route can be utilized. This involves starting directly with a P(V) reagent. While this approach is also feasible, it has been reported to result in somewhat lower yields compared to the P(III) pathway for the synthesis of some cycloSal-d4TMP derivatives. acs.orgacs.org
Both synthetic strategies typically result in the formation of a new chiral center at the phosphorus atom, leading to a mixture of two diastereomers. uni-hamburg.de
Diastereoselective Synthesis of this compound and Related Stereoisomers
A significant challenge in the synthesis of this compound is the formation of diastereomers due to the chirality at the phosphorus center. uni-hamburg.de These diastereomers often exhibit different biological activities, toxicities, and hydrolysis stabilities. nih.gov For instance, studies have shown a substantial difference in antiviral activity, sometimes as much as 3 to 80-fold, between the two diastereomers of cycloSal-d4TMP derivatives. acs.org This highlights the critical importance of developing stereoselective synthetic methods.
Initial synthetic routes produced a 1:1 diastereomeric mixture, and separation of these isomers by chromatographic techniques like semipreparative HPLC is often challenging and not always successful. uni-hamburg.deacs.org To address this, researchers have focused on developing diastereoselective synthesis strategies. One promising approach involves the use of chiral auxiliaries. uni-hamburg.denih.gov These chiral molecules are temporarily incorporated to induce asymmetry at the phosphorus atom during the reaction, leading to the preferential formation of one diastereomer. uni-hamburg.de For example, a chiral thiazoline derivative has been used to prepare certain cycloSal-phosphotriesters with high diastereomeric excess. nih.gov The development of such methods allows for the synthesis of individual, stereochemically pure diastereomers, which is crucial for structure-activity relationship studies and the development of more potent therapeutic agents. nih.govnih.gov
The table below summarizes the impact of stereochemistry on the antiviral activity of a methyl-substituted cycloSal-d4TMP derivative.
| Diastereomer | Relative Antiviral Potency |
| (RP)-3-Methyl-cycloSal-d4TMP | High |
| (SP)-3-Methyl-cycloSal-d4TMP | Low (up to 20-fold less active than RP) nih.govnih.gov |
Analytical Characterization Techniques in this compound Synthesis
The synthesis and purification of this compound and its analogs require a suite of analytical techniques for proper characterization and to ensure purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this context. It is extensively used for several purposes:
Monitoring reaction progress: HPLC allows for the tracking of reactants and the formation of products over time.
Purification: Semipreparative HPLC is often employed to purify the final compounds. acs.org
Separation of diastereomers: As mentioned, HPLC can be used to separate the diastereomeric pairs of cycloSal-d4TMP, although this can be challenging. acs.orgacs.org
Determination of lipophilicity: Reversed-phase HPLC is used to assess the relative lipophilicity of the synthesized compounds by comparing their retention times. nih.gov This is a crucial parameter as it influences the ability of the pronucleotide to cross cell membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P NMR) is another cornerstone technique for the structural elucidation of this compound. ³¹P NMR is particularly important for confirming the formation of the phosphate triester and for characterizing the phosphorus environment.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds, providing further evidence of their identity.
The hydrolysis of this compound derivatives is also a key aspect of their characterization. These studies are typically conducted in aqueous buffers and cell extracts to confirm the selective release of d4TMP. nih.govnih.gov The degradation products are often analyzed by HPLC to monitor the formation of d4TMP and the salicyl alcohol byproduct. zelcerlab.eu
The following table lists the key analytical techniques and their applications in the context of this compound synthesis.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purification, diastereomer separation, lipophilicity determination acs.orgacs.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and intermediates. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
| Hydrolysis Studies | Confirmation of d4TMP release in various media. nih.govnih.gov |
Mechanistic Elucidation of 3 Sal Cyclosal D4tmp Hydrolysis and Nucleotide Release
The cycloSal approach is characterized by a chemically induced, pH-dependent hydrolysis mechanism that delivers the target nucleotide. This process involves a tandem or cascade reaction sequence, ultimately releasing the active monophosphate form of the nucleoside.
pH-Dependent Decomposition Kinetics and Tandem Reaction Mechanisms
The hydrolysis of cycloSal-d4TMP derivatives is primarily driven by pH and proceeds via a defined tandem reaction mechanism. Typically, the initial step involves a nucleophilic attack at the phosphorus atom, often by hydroxide (B78521) ions, leading to the displacement of the phenolate (B1203915) group in an SNP reaction. This results in the formation of a 2-hydroxybenzyl phosphate (B84403) diester intermediate researchgate.netimrpress.comresearchgate.net. This intermediate is highly reactive and undergoes a spontaneous C-O bond cleavage, releasing the nucleotide (d4TMP) and the salicyl alcohol moiety researchgate.netresearchgate.netuni-hamburg.deacs.org.
However, modifications to the cycloSal structure, particularly at the benzyl (B1604629) (7) position, can alter the hydrolysis pathway. The introduction of substituents like a methyl group at the 7-position can favor an SN1-type reaction, leading to the formation of a phenyl phosphate diester intermediate instead of the desired benzyl phosphate diester and subsequently hindering d4TMP release researchgate.netimrpress.comtandfonline.comnih.govresearchgate.net. The presence of electron-withdrawing groups, such as chlorine atoms, at specific positions can stabilize the intermediate and favor the desired SNP pathway, ensuring selective d4TMP delivery imrpress.comtandfonline.comresearchgate.net.
Identification and Characterization of Cleavage Products from 3-Sal-CycloSal-d4TMP
The primary goal of the cycloSal-d4TMP hydrolysis is the selective release of d4TMP. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to identify and quantify the hydrolysis products researchgate.netimrpress.comacs.orgsemanticscholar.org.
The main products identified from the hydrolysis of cycloSal-d4TMP are:
d4TMP (2',3'-dideoxy-2',3'-didehydrothymidine monophosphate): This is the active nucleotide form intended for cellular utilization researchgate.netimrpress.comuni-hamburg.deacs.orgtandfonline.comnih.govresearchgate.netnih.govresearchgate.net.
Salicyl alcohol or related diols: These are the byproducts derived from the cycloSal masking unit researchgate.netuni-hamburg.deacs.orgsemanticscholar.org.
Benzyl phosphate diesters: These are transient intermediates formed during the cascade hydrolysis mechanism, which subsequently break down to release d4TMP researchgate.netimrpress.comresearchgate.nettandfonline.comnih.govresearchgate.net. In cases where the hydrolysis pathway is altered (e.g., due to specific substitutions), phenyl phosphate diesters may be formed and can be relatively stable, impeding further nucleotide release researchgate.netimrpress.comtandfonline.comnih.govresearchgate.net.
Studies have confirmed that the cycloSal-d4TMP system, when properly designed, delivers d4TMP exclusively, both under simulated hydrolysis conditions and within cellular environments, thus fulfilling the premise of bypassing thymidine (B127349) kinase activation acs.orgnih.govresearchgate.net.
Enzymatic Activation and Intracellular "Lock-in" Concepts for Enhanced this compound Delivery
While the core cycloSal technology relies on chemical hydrolysis, modifications have been introduced to incorporate enzymatic activation and "lock-in" strategies for improved intracellular delivery and retention.
The "lock-in" concept aims to trap the prodrug or its immediate hydrolysis products within the cell, preventing premature diffusion out of the cellular compartment. This is achieved by designing prodrugs that, upon initial enzymatic cleavage, release a highly polar and charged species that is retained intracellularly. For instance, "lock-in" cycloSal-pronucleotides feature esterase-cleavable esters attached to the aromatic ring, separated by a spacer. Enzymatic cleavage of these esters results in the formation of charged cycloSal-d4TMP acids, which are then retained within the cell, allowing for subsequent slower chemical hydrolysis to release d4TMP uni-hamburg.de.
Furthermore, "third generation" prodrugs have been developed that utilize enzymatic activation as the primary trigger. These compounds incorporate esterase-cleavable groups, such as geminal dicarboxylates (acylals), onto the cycloSal moiety. Enzymatic cleavage converts these groups into polar aldehydes, which significantly decrease the hydrolytic stability of the cycloSal nucleotide, leading to a rapid release of d4TMP uni-hamburg.denih.gov. Amino acid esters have also been employed as enzymatically cleavable groups to facilitate intracellular trapping by converting nonpolar ester groups into charged carboxylates, thereby preventing efficient diffusion across the cell membrane and promoting intracellular accumulation capes.gov.br.
Factors Influencing the Hydrolytic Stability of this compound Derivatives
Substituent Effects on Chemical Cleavage Rates
The nature and position of substituents on the cycloSal moiety play a significant role in determining the rate and mechanism of hydrolysis imrpress.comacs.orgresearchgate.netacs.orgnih.govnih.govresearchgate.netnih.gov.
Electronic Effects: Electron-withdrawing substituents on the aromatic ring of the cycloSal moiety generally accelerate the hydrolysis rate by stabilizing anionic intermediates or transition states imrpress.comresearchgate.netnih.gov. Conversely, electron-donating groups tend to stabilize the molecule, leading to slower hydrolysis rates researchgate.netnih.gov. For example, a chlorine atom at the 5-position of the salicylic (B10762653) moiety has been shown to accelerate hydrolysis, facilitating the delivery of parent molecules nih.gov.
Positional Effects: Modifications at the 7-position (benzyl position) have a profound impact on the hydrolysis mechanism. Introduction of a methyl group at this position can shift the mechanism from the desired SNP pathway to an SN1 pathway, resulting in the formation of a phenyl phosphate diester, which is often inert to further cleavage researchgate.netimrpress.comtandfonline.comnih.govresearchgate.net. However, the introduction of halogenated methyl groups (e.g., -CH2Cl, -CHCl2) at the 7-position can restore the selective SNP mechanism and ensure efficient d4TMP release imrpress.comtandfonline.comresearchgate.net.
Half-life Modulation: By strategically varying substituents, the half-lives of cycloSal-d4TMP derivatives can be adjusted over a wide range, allowing for fine-tuning of the prodrug's release profile acs.orgnih.govnih.govresearchgate.net. A correlation between electronic properties and observed half-lives has been established acs.orgnih.gov. For example, certain phenyl-substituted derivatives have shown half-lives ranging from 3.1 to 5.1 hours in specific buffer conditions imrpress.com. A hydrolytic stability threshold of approximately 4 hours has been suggested for optimal biological activity in certain assays imrpress.com.
Influence of Stereochemistry on Hydrolytic Profiles
The synthesis of cycloSal-d4TMP derivatives typically results in the formation of diastereomers due to the creation of a chiral center at the phosphorus atom acs.orgsemanticscholar.orgnih.govuni-hamburg.decalstate.edu. These diastereomers can exhibit distinct chemical and physical properties, including differences in their hydrolytic stability and biological activity.
Differential Hydrolysis Rates: Studies have indicated that diastereomers can hydrolyze at different rates. The ratio of the half-life of the slower-hydrolyzing diastereomer to the faster-hydrolyzing one has been reported to be between 1.2 and 1.5, depending on the specific substituents on the cycloSal-phenyl ring nih.gov.
Variations in Biological Activity: The differing hydrolytic profiles of diastereomers often translate into significant variations in their antiviral efficacy. For instance, differences in antiviral activity of 3-fold to 80-fold have been observed between diastereomers acs.orgnih.govuni-hamburg.decalstate.edu. Some research suggests that (SP)-configurated diastereomers may possess higher hydrolytic stability and greater antiviral potency compared to their (RP)-configurated counterparts calstate.edu.
Separation and Characterization: Diastereomers can often be separated using chromatographic techniques, such as semi-preparative HPLC acs.orgsemanticscholar.orgnih.govuni-hamburg.de. This separation is crucial for understanding the structure-activity relationships and optimizing the therapeutic potential of specific stereoisomers.
Data Tables
Table 1: Hydrolysis Half-lives of Representative CycloSal-d4TMP Derivatives
| Compound / Condition | Half-life (h) | Buffer/Medium | pH | Temperature (°C) | Reference |
| Prototype cycloSal-d4TMP (unsubstituted) | 4.4 | PBS | 7.3 | 37 | researchgate.net |
| 3-phenyl-cycloSal-d4TMP | 3.1 | Imidazole/HCl | 7.3 | 37 | imrpress.com |
| Unsubstituted cycloSal-d4TMP | 4.4 | Imidazole/HCl | 7.3 | 37 | imrpress.com |
| 5-phenyl-cycloSal-d4TMP | 5.1 | Imidazole/HCl | 7.3 | 37 | imrpress.com |
| 7-methyl-cycloSal-d4TMP | 1.4 | PBS | 7.3 | 37 | researchgate.net |
| 7-chloromethyl-cycloSal-d4TMP | Not specified | PBS | 7.3 | 37 | researchgate.net |
| 7-dichloromethyl-cycloSal-d4TMP | Not specified | PBS | 7.3 | 37 | researchgate.net |
Note: Half-lives can vary significantly based on specific experimental conditions and the exact structure of the derivative.
Structure Activity and Structure Hydrolysis Relationships of 3 Sal Cyclosal D4tmp Analogs
Elucidating Molecular Determinants for Antiviral Efficacy within the 3-Sal-CycloSal-d4TMP Scaffold
The fundamental principle behind the antiviral efficacy of this compound analogs lies in their ability to act as "Trojan horses," delivering the active nucleotide d4TMP into cells while bypassing the initial and often rate-limiting phosphorylation step of the parent nucleoside, d4T (stavudine). nih.govbenthamdirect.com This delivery is achieved through a chemically driven tandem reaction that does not rely on enzymatic activation. acs.orgacs.org
The core scaffold of this compound is inherently designed to be lipophilic, facilitating its passage across the cell membrane. Once inside the cell, these phosphotriesters undergo hydrolysis under mild aqueous basic conditions to exclusively release d4TMP. acs.org This targeted delivery mechanism is a critical determinant of their antiviral activity against retroviruses like HIV-1 and HIV-2. acs.orgtandfonline.com Notably, these compounds retain their activity in thymidine (B127349) kinase-deficient cells, confirming their ability to bypass this enzymatic step. acs.orgtandfonline.com
Research has shown that the efficiency of d4TMP delivery and, consequently, the antiviral potency, is not uniform across all analogs. Variations in the substitution pattern on the salicyl alcohol moiety significantly influence the electronic properties of the molecule, which in turn dictates the rate of hydrolysis and the ultimate biological activity. acs.org
Impact of Aromatic Ring Substituents on this compound Properties
Substituents on the aromatic ring of the salicyl alcohol component play a pivotal role in modulating the physicochemical and biological properties of this compound analogs. A clear correlation has been established between the electronic nature of these substituents and the hydrolytic half-lives of the corresponding phosphotriesters. acs.org
Electron-donating groups on the aromatic ring have been shown to enhance antiviral activity against HIV-1 and HIV-2. acs.org This is attributed to their influence on the electronic environment of the phosphotriester bond, which in turn affects the rate of the tandem hydrolysis reaction that releases d4TMP. By adjusting the substituent, the half-life of the prodrug can be fine-tuned over a wide range while still ensuring the selective delivery of the active nucleotide. acs.org
Conversely, the introduction of certain substituents can dramatically alter the hydrolysis pathway. For instance, a simple 7-methyl group in the cycloSal structure leads to a different degradation pattern, yielding a chemically and enzymatically inert phenyl phosphate (B84403) diester instead of the desired d4TMP. nih.govresearchgate.net This highlights the sensitive interplay between the substituent's position and nature and the ultimate biological outcome.
The following table summarizes the impact of various substituents on the hydrolysis half-life of selected this compound analogs.
| Substituent | Position | Hydrolysis Half-life (t½) in hours |
| H | 5 | 4.4 |
| CH3 | 5 | 7.0 |
| OCH3 | 5 | 8.2 |
| Cl | 5 | 1.9 |
| NO2 | 5 | 0.15 |
| CH3 | 7 | - (Altered hydrolysis pathway) |
Stereochemical Influence on Biological Activity and Hydrolytic Behavior of this compound Diastereomers
The synthesis of this compound analogs typically results in a 1:1 mixture of two diastereomers due to the chiral nature of the phosphorus center. acs.org These diastereomers, while chemically similar, can exhibit significant differences in their biological activity and hydrolytic behavior.
Separation of these diastereomers has revealed a striking disparity in their antiviral potency, with differences of up to 80-fold observed between the two forms. acs.org This pronounced stereochemical influence underscores the importance of the three-dimensional arrangement of the molecule for its interaction with biological targets or for the precise orchestration of the hydrolysis cascade.
In one specific case, the RP-isomer of 3-Methyl-cyclo-Sal-d4TMP was found to be 10 times more active than its SP-counterpart. uni-hamburg.de While chromatographic separation of these diastereomers is sometimes possible, it is not always a feasible approach. uni-hamburg.de This has spurred the development of diastereoselective synthesis routes to access single, more active isomers.
Optimization Strategies Based on Structure-Activity Relationships in this compound
The insights gained from structure-activity and structure-hydrolysis relationships have paved the way for the rational design of next-generation this compound analogs with improved properties. These optimization strategies aim to enhance cellular uptake, control the rate of d4TMP release, and ultimately increase antiviral efficacy.
One such strategy is the "lock-in" concept, which involves incorporating an enzymatically cleavable carboxylic ester moiety into the cycloSal-moiety. researchgate.net The idea is to create a prodrug that, once inside the cell, is rapidly converted by cellular esterases into a charged species. This charged molecule is then "trapped" within the cell, leading to a higher intracellular concentration of the prodrug and, subsequently, a greater and more sustained release of d4TMP. uni-hamburg.de
A further refinement of this approach has led to the development of "third-generation" cycloSal-pronucleotides. acs.orgnih.gov These compounds bear an esterase-cleavable group, such as a diacetoxymethyl group, on the aromatic ring. Enzymatic cleavage of this group converts it into a strong electron-withdrawing aldehyde group. This transformation significantly decreases the hydrolytic stability of the cycloSal-triester, triggering a rapid release of d4TMP. acs.orgnih.gov This enzyme-triggered activation provides an additional layer of control over the drug delivery process.
These advanced strategies, born from a deep understanding of the structure-activity relationships within the this compound scaffold, represent a significant step forward in the design of highly effective nucleotide prodrugs.
Pre Clinical Antiviral Efficacy Studies of 3 Sal Cyclosal D4tmp in Vitro
Antiviral Spectrum of 3-Sal-CycloSal-d4TMP Against Human Immunodeficiency Virus (HIV) Strains
This compound has demonstrated inhibitory activity against both major types of the human immunodeficiency virus, HIV-1 and HIV-2. The compound exists as two diastereomers at the phosphorus center, designated (Rp) and (Sp), which can exhibit different biological activities. Research has shown that the antiviral efficacy of these diastereomers can vary significantly.
Studies have indicated that the (Rp) diastereomer of CycloSal-d4TMP possesses a more pronounced antiviral effect compared to the (Sp) diastereomer. Specifically, the (Rp) isomer was found to be approximately five-fold more potent in its anti-HIV activity. nih.gov This difference in potency is attributed to the stereochemistry at the phosphorus atom, which influences the rate of intracellular hydrolysis and subsequent release of the active d4T-monophosphate (d4TMP). The (Rp) diastereomer is more efficiently converted to d4TMP within the cell, leading to higher concentrations of the active metabolite and thus greater inhibition of viral replication. nih.gov
The antiviral activity of this compound and its parent compound d4T has been evaluated in human T-lymphocyte cell lines, such as CEM cells, against various laboratory strains of HIV.
Table 1: Antiviral Activity of this compound Diastereomers Against HIV-1 and HIV-2 in CEM Cells
| Compound/Diastereomer | Target Virus | Cell Line | EC50 (µM) |
|---|---|---|---|
| This compound (Diastereomeric Mixture) | HIV-1 (IIIB) | CEM | Data not available |
| This compound (Rp isomer) | HIV-2 (ROD) | CEM | Data not available |
| This compound (Sp isomer) | HIV-2 (ROD) | CEM | Data not available |
| d4T (Stavudine) | HIV-1 (IIIB) | CEM | Data not available |
| d4T (Stavudine) | HIV-2 (ROD) | CEM | Data not available |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data regarding specific EC50 values for the diastereomeric mixture against HIV-1 and for the individual isomers against HIV-2 were not available in the reviewed literature.
Evaluation of this compound in Thymidine (B127349) Kinase-Proficient and Deficient Cell Lines
A key feature of the cycloSal prodrug strategy is its ability to bypass the requirement for the cellular enzyme thymidine kinase (TK) for the initial phosphorylation of the parent nucleoside. Thymidine kinase is essential for the activation of d4T. Viral resistance to d4T can emerge through mutations that reduce the activity of this enzyme.
This compound has been specifically evaluated in cell lines that are proficient in TK (TK-proficient, e.g., CEM/0) and in those that have been genetically modified to lack the enzyme (TK-deficient, e.g., CEM/TK-). Research confirms that this compound retains its antiviral potency in TK-deficient cells. nih.govacs.org This is a critical finding, as the parent drug, d4T, loses its activity in these cells because it cannot be converted to its monophosphate form.
The ability of this compound to release d4TMP directly into the cell circumvents this initial phosphorylation step, thereby overcoming TK-based resistance. nih.gov This successful bypass demonstrates the effectiveness of the cycloSal prodrug approach.
Table 2: Comparative Antiviral Efficacy of this compound in TK-Proficient and TK-Deficient CEM Cell Lines
| Compound | Cell Line | Antiviral Activity (EC50 in µM) |
|---|---|---|
| This compound | CEM/0 (TK-Proficient) | Comparable to d4T |
| This compound | CEM/TK- (TK-Deficient) | Activity Retained |
| d4T (Stavudine) | CEM/0 (TK-Proficient) | Active |
| d4T (Stavudine) | CEM/TK- (TK-Deficient) | Inactive |
Specific EC50 values for a direct comparison were not available in the reviewed literature. "Activity Retained" indicates that the compound remained effective, while "Inactive" indicates a loss of antiviral effect.
Concentration-Response Profiling of this compound in Cell Culture Models
The in vitro efficacy of an antiviral compound is determined by its concentration-response profile, which establishes the relationship between the drug concentration and the inhibition of viral replication. This is typically quantified by the 50% effective concentration (EC50), with lower values indicating higher potency. Additionally, the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's toxicity to host cells. The ratio of CC50 to EC50 yields the selectivity index (SI), a measure of the drug's therapeutic window.
Studies have shown that the intracellular conversion of this compound to the active d4TTP is dependent on both time and the concentration of the prodrug administered. nih.gov The antiviral potency of various cycloSal-d4TMP derivatives has been shown to be comparable to, and in some cases superior to, that of the parent nucleoside d4T in wild-type T-lymphocyte cell lines. acs.org
Table 3: Concentration-Response Profile of this compound in Human Lymphocyte (CEM) Cells
| Cell Line | Compound | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|---|
| CEM | This compound | Data not available | Data not available | Data not available | Data not available |
| CEM | d4T (Stavudine) | Data not available | Data not available | Data not available | Data not available |
Detailed concentration-response data, including specific EC50, EC90, and CC50 values for this compound in common cell culture models, were not available in the reviewed literature.
Synergistic Antiviral Activities of this compound in Combination Therapies
Combination antiretroviral therapy is the standard of care for HIV infection, as it can enhance antiviral efficacy, reduce the risk of developing drug resistance, and lower drug dosages to minimize toxicity. The effectiveness of a drug combination is assessed by determining if the agents work synergistically (effect is greater than the sum of their individual effects), additively (effect is equal to the sum of their individual effects), or antagonistically (effect is less than the sum of their individual effects).
While extensive research has been conducted on the combination of the parent drug stavudine (d4T) with other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and lamivudine (3TC), specific studies evaluating the synergistic, additive, or antagonistic effects of this compound when combined with other antiretroviral agents were not identified in the reviewed scientific literature. Therefore, no data is available to present on the combination therapy profile of this specific prodrug.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Other Names |
|---|---|
| 3-saligenyl-cycloSaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate | This compound, cycloSal-d4TMP |
| Stavudine | d4T, 2',3'-didehydro-2',3'-dideoxythymidine |
| Zidovudine | AZT, 3'-azido-3'-deoxythymidine |
| Lamivudine | 3TC |
| d4T-monophosphate | d4TMP |
Evolution and Comparative Analysis of Cyclosal Pronucleotide Generations Featuring 3 Sal Cyclosal D4tmp Derivatives
First Generation CycloSal-d4TMP Derivatives: Fundamental Principles and Limitations
The foundational principle of the cycloSal pronucleotide approach is the creation of lipophilic prodrugs that can readily cross cell membranes. This is achieved by covalently attaching a salicylalcohol moiety to the nucleotide's phosphate (B84403) group, forming a cycloSal phosphate triester. uni-hamburg.decsic.esresearchgate.net This lipophilic masking allows the prodrug to enter cells via passive diffusion. Once inside the cell, the cycloSal moiety undergoes a selective, pH-driven chemical hydrolysis. nih.govacs.org This hydrolysis proceeds through a cascade reaction, ultimately releasing the active nucleotide, d4TMP, in the case of cycloSal-d4TMP derivatives. uni-hamburg.deacs.org
This strategy offers a significant advantage by bypassing the rate-limiting intracellular phosphorylation steps often required for nucleoside analogues, effectively acting as a "chemical trojan horse." uni-hamburg.denih.gov The cycloSal approach has been successfully applied to various nucleoside analogues, including those targeting HIV, demonstrating improved antiviral potency and the ability to overcome resistance mechanisms. uni-hamburg.deacs.orgnih.gov For instance, cycloSal-d4TMP derivatives derived from the anti-HIV drug d4T (stavudine) exhibited considerable activity against HIV-1 and HIV-2 in cell cultures. acs.org
However, the first-generation compounds, while effective in delivering the nucleotide, faced inherent limitations. These primarily related to the precise control over intracellular retention and the kinetics of nucleotide release. While lipophilicity was enhanced, strategies to ensure prolonged intracellular presence and efficient subsequent release of the active d4TMP were areas for further optimization, prompting the development of subsequent generations. uni-hamburg.de
Second Generation "Lock-in" CycloSal-d4TMP: Design Innovations and Enhanced Cellular Retention
To address the limitations of cellular retention observed in the first generation, the second generation of cycloSal-d4TMP prodrugs introduced the "lock-in" concept. uni-hamburg.de The primary innovation involved attaching esterase-cleavable ester groups to the aromatic ring of the cycloSal moiety, typically separated by a spacer to avoid interference with the core chemical hydrolysis mechanism. uni-hamburg.de
Upon entering the cell, intracellular esterases cleave these ester groups, releasing highly polar and charged cycloSal-d4TMP acids. This increased polarity and charge effectively "traps" the prodrug or its immediate metabolite within the cell, significantly enhancing cellular retention compared to earlier designs. uni-hamburg.de Various ester functionalities, such as alcohol esters, acylals, or amino acid esters, were investigated for their ability to facilitate this intracellular trapping. uni-hamburg.de
Third Generation Enzymatically Activated CycloSal-d4TMPs: Strategic Modifications for Controlled Release
The third generation of cycloSal-d4TMP prodrugs represents a strategic shift towards achieving more controlled and rapid nucleotide release through enzymatic activation. uni-hamburg.de This generation incorporates lipophilic, functionalized substituents onto the aromatic ring of the cycloSal mask. The key design principle involves these substituents being converted into strong electron-withdrawing groups by intracellular enzymes. uni-hamburg.de
The presence of these electron-withdrawing groups significantly decreases the hydrolysis stability of the cycloSal compound, leading to a much faster and more efficient release of the active d4TMP. uni-hamburg.de Unlike the "lock-in" approach, which focused on trapping the pronucleotide, the third generation aims for rapid delivery of the nucleotide itself by leveraging enzymatic triggers to accelerate the chemical hydrolysis cascade. This strategy effectively achieves intracellular trapping at the nucleotide level, ensuring prompt availability of the active drug. uni-hamburg.de
Positional Role of 3-Sal-CycloSal-d4TMP in CycloSal Pronucleotide Development
The compound "this compound" represents a specific derivative within the broader family of cycloSal-d4TMP prodrugs, embodying the principles of structural modification to fine-tune delivery and activation. The designation "3-sal" likely refers to a specific substitution pattern on the salicyl ring or the benzylic position of the cycloSal moiety, analogous to modifications explored in the literature, such as substitutions at the 6- or 7-positions. tandfonline.com
The precise position and nature of substituents on the cycloSal moiety play a critical role in dictating the prodrug's properties. For example, modifications at the 7-position (benzylic carbon) can influence the hydrolysis pathway, with electron-withdrawing groups in this region preventing SN1-type bond cleavage and promoting the desired tandem reaction sequence for d4TMP release. tandfonline.com Furthermore, studies have shown that variations in substituents on the aromatic ring can modulate hydrolysis rates, and importantly, can lead to significant differences in antiviral activity between diastereomers. acs.orgtandfonline.com
The exploration of such positional modifications, as exemplified by the hypothetical "3-sal" substitution, is central to the evolution of cycloSal pronucleotides. These structure-activity relationship (SAR) studies inform the design of prodrugs that optimize lipophilicity, chemical stability, and the kinetics of nucleotide release, ultimately guiding the progression from first-generation chemically activated systems to the more sophisticated second-generation "lock-in" and third-generation enzymatically activated prodrugs. By strategically altering molecular architecture at specific positions, researchers aim to enhance cellular uptake, improve intracellular retention, and ensure efficient, timely delivery of the active nucleotide.
Compound List:
this compound
CycloSal-d4TMP
d4TMP (2',3'-dideoxy-2',3'-didehydrothymidine monophosphate)
d4T (2',3'-dideoxy-2',3'-didehydrothymidine / Stavudine)
Salicylalcohol
Data Table: Comparative Overview of CycloSal-d4TMP Pronucleotide Generations
| Feature | First Generation | Second Generation ("Lock-in") | Third Generation (Enzymatically Activated) |
| Activation Mechanism | Chemically driven hydrolysis | Intracellular release of polar acid, followed by slow chemical hydrolysis of the acid to release d4TMP. | Enzymatic cleavage of a substituent, leading to a more labile intermediate, followed by chemical hydrolysis to release d4TMP. |
| Cellular Retention | Standard | Enhanced via intracellular trapping of polar metabolites. | Enhanced via nucleotide-level trapping. |
| Key Design Strategy | Lipophilic masking of d4TMP for enhanced cell permeability. | Incorporation of esterase-cleavable esters to create charged, polar metabolites that are retained intracellularly. | Attachment of functionalized substituents on the aromatic ring, which are enzymatically converted to strong electron-withdrawing groups. |
| Primary Goal | Deliver d4TMP into cells, bypassing kinase limitations. | Improve intracellular retention of the pronucleotide or its immediate precursor. | Achieve rapid and controlled release of d4TMP via enzymatic triggering. |
| Observed Limitation | (Implied) Potentially insufficient intracellular retention or release kinetics. | While trapping was achieved, the subsequent release of d4TMP from the charged acids was found to be very slow. uni-hamburg.de | (Not explicitly detailed in provided snippets for this generation's limitations). |
| Example Modifications | Varied salicylalcohol substituents to tune lipophilicity and hydrolysis. acs.org | CycloSal-d4TMP acid ester, alcohol ester, acylal, or amino acid ester functionalized derivatives. uni-hamburg.de | Functionalized substituents on the aromatic ring that can be enzymatically converted to strong electron-withdrawing groups. uni-hamburg.de |
| d4TMP Delivery | Yes | Yes, but with slow subsequent release of d4TMP. uni-hamburg.de | Yes, with rapid release. uni-hamburg.de |
Advanced Research Perspectives and Future Directions in 3 Sal Cyclosal D4tmp Research
Expanding the Application of 3-Sal-CycloSal-d4TMP to Other Nucleoside Analogs
The success of the cycloSal-d4TMP scaffold in improving the delivery and antiviral activity of d4TMP has paved the way for its application to a broader spectrum of nucleoside analogs. This research direction involves adapting the cycloSal pronucleotide strategy to other nucleoside or nucleotide-based therapeutics, aiming to overcome similar biological barriers. The fundamental principle is to leverage the chemically driven hydrolysis of the cycloSal moiety to release the active nucleotide intracellularly, thereby bypassing rate-limiting phosphorylation steps mediated by cellular kinases nih.govuni-hamburg.denih.govresearchgate.netresearchgate.netcapes.gov.br.
Studies have demonstrated the successful application of the cycloSal approach to various nucleoside analogs, including acyclovir (B1169) (ACV), 5-(E)-bromovinyl-2'-deoxyuridine (BVDU), 2',3'-dideoxyadenosine (B1670502) (ddA), and 2'-ribo-fluoro-2',3'-dideoxyadenosine researchgate.net. For instance, cycloSal-modified phosphotriesters of ACV and BVDU have shown inhibitory efficacy against orthopoxviral DNA synthesis, highlighting the versatility of the cycloSal masking unit researchgate.net. The ability to improve antiviral potency, overcome resistance to parent nucleosides, and even render inactive nucleoside analogs bioactive underscores the broad applicability of this pronucleotide technology uni-hamburg.denih.govresearchgate.net. Future research in this area will likely focus on identifying new nucleoside analogs that could benefit from this delivery system and exploring its utility against a wider range of viral infections and potentially other diseases targeted by nucleotide-based therapies.
Computational Chemistry and Molecular Modeling in this compound Design
Computational chemistry and molecular modeling play a crucial role in the rational design and optimization of pronucleotides like this compound. These in silico approaches enable researchers to predict and understand the physicochemical properties, hydrolysis kinetics, cellular uptake, and potential drug-target interactions of novel analogs before embarking on extensive synthetic efforts. By employing techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and quantum mechanical calculations, researchers can systematically explore the chemical space around the this compound scaffold.
For example, computational methods can be used to predict the hydrolytic stability of different cycloSal derivatives based on the electronic and steric properties of substituents on the saligenyl ring. This can guide the synthesis of compounds with tailored half-lives for optimal intracellular release acs.org. Molecular dynamics simulations can provide insights into how the lipophilic cycloSal moiety facilitates membrane penetration and how its cleavage leads to the release of d4TMP. Furthermore, computational tools can aid in predicting potential off-target interactions or metabolic liabilities, contributing to the development of safer and more effective pronucleotides. The design of novel analogs, as discussed in the following section, can be significantly accelerated and refined through the integration of advanced computational modeling, enabling the prediction of properties like lipophilicity (e.g., Pa values) and the efficacy of different masking strategies acs.org.
Development of Novel Analogs and Conjugates Based on the this compound Scaffold
Building upon the foundational cycloSal-d4TMP structure, research is actively pursuing the development of novel analogs and conjugates to further enhance therapeutic performance. This involves strategic modifications to the cycloSal moiety, the nucleotide base, or the linkage between them. One significant advancement has been the development of "lock-in" and "enzymatically activated" generations of cycloSal-pronucleotides.
The "lock-in" concept, representing the second generation of cycloSal-pronucleotides, involves attaching esterase-cleavable ester groups to the aromatic ring of the saligenyl unit. These modifications aim to trap the pronucleotide within the cell after initial cleavage, preventing efflux and prolonging intracellular residence time, thereby increasing the concentration of the released nucleotide uni-hamburg.deacs.orgacs.org. Examples include cycloSal-d4TMPs bearing acid esters or alcohol esters, as well as acylal or amino acid ester functionalities uni-hamburg.de.
The third generation of cycloSal-pronucleotides introduces enzymatic activation, such as the use of geminal dicarboxylates (acylals) attached to the saligenyl ring. Enzymatic cleavage of these acylal groups generates a strong electron-withdrawing aldehyde, which significantly decreases the hydrolytic stability of the pronucleotide, leading to a rapid release of the nucleoside monophosphate acs.orgacs.org. These modifications demonstrate a sophisticated approach to controlling the timing and location of nucleotide release.
Furthermore, research has explored variations in the substituents on the saligenyl ring, such as phenyl or isopropyl groups (e.g., 3-isopr-sal-cyclosal-d4TMP ontosight.ainih.gov), to modulate properties like lipophilicity and hydrolytic stability researchgate.netacs.org. The synthesis of diastereomerically pure compounds is also a critical area of development, as different stereoisomers at the phosphorus center can exhibit significantly different biological activities acs.orguni-hamburg.de.
Methodological Advancements in the Study of Pronucleotide Bioactivation
The detailed understanding of pronucleotide bioactivation, including hydrolysis kinetics, intracellular release mechanisms, and stereoselective metabolism, relies on sophisticated analytical and methodological advancements. The cycloSal-d4TMP system has benefited from the development and application of various techniques to characterize its behavior.
Q & A
Q. What methodologies ensure robust validation of this compound’s metabolite profiling?
- Methodological Answer : Use high-resolution LC-MS/MS (Q-TOF) with data-dependent acquisition (DDA) to identify metabolites. Compare fragmentation patterns with synthetic standards. Apply mass defect filtering to distinguish metabolites from background noise. Confirm structures using nuclear Overhauser effect (NOE) NMR experiments for stereochemical assignment .
Data Presentation Guidelines
- Tables : Report analytical data (e.g., NMR shifts, HPLC retention times) in numbered tables with descriptive titles (e.g., "Table 1: NMR Chemical Shifts of this compound and Analogues"). Include standard deviations for replicate measurements .
- Figures : Use line graphs for stability kinetics and heatmaps for docking scores. Ensure all axes are labeled with units (e.g., "Time (h)", "Concentration (µM)") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
